molecular formula C9H6FNO3 B6212136 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid CAS No. 66233-72-5

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid

Cat. No.: B6212136
CAS No.: 66233-72-5
M. Wt: 195.1
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Description

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a fluorine atom at the 6th position of the benzoxazole ring and an acetic acid moiety at the 3rd position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid typically involves the reaction of 2-aminophenol with fluorinated aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring. The acetic acid moiety is then introduced through a subsequent reaction with chloroacetic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or amino groups into the benzoxazole ring .

Scientific Research Applications

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-1,2-benzoxazol-3-yl)acetic acid
  • 2-(6-bromo-1,2-benzoxazol-3-yl)acetic acid
  • 2-(6-methyl-1,2-benzoxazol-3-yl)acetic acid

Uniqueness

The presence of a fluorine atom at the 6th position of the benzoxazole ring distinguishes 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

66233-72-5

Molecular Formula

C9H6FNO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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